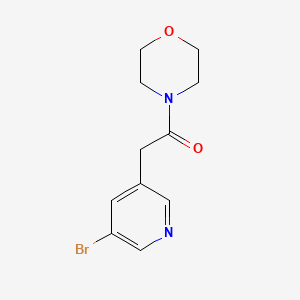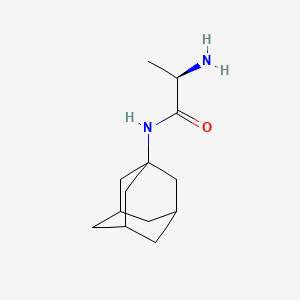
2-(3-Chloro-4-fluorophenyl)-1-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-fluorophenyl)-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of an indole core substituted with a 3-chloro-4-fluoro-phenyl group at the 2-position and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-1-methylindole typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and indole.
Acetylation: 3-chloro-4-fluoroaniline is acetylated using acetic anhydride to form N-acetyl-3-chloro-4-fluoroaniline.
Nitration: The acetylated product is then nitrated using nitric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting amine undergoes cyclization with indole under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert functional groups into simpler forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
2-(3-Chloro-4-fluorophenyl)-1-methylindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1-methylindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors .
類似化合物との比較
Similar Compounds
3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.
2-bromo-4-chlorobenzaldehyde: Another halogenated aromatic compound with similar reactivity.
1-(acyl/aroyl)-3-(substituted)thioureas: Compounds with similar structural features and reactivity.
Uniqueness
2-(3-Chloro-4-fluorophenyl)-1-methylindole is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications.
特性
分子式 |
C15H11ClFN |
|---|---|
分子量 |
259.70 g/mol |
IUPAC名 |
2-(3-chloro-4-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H11ClFN/c1-18-14-5-3-2-4-10(14)9-15(18)11-6-7-13(17)12(16)8-11/h2-9H,1H3 |
InChIキー |
RUILXKBNUJJLFR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-[(methylsulfonyl)oxy]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8329954.png)
![1-(4-Bromo-2-fluoro-phenyl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B8329981.png)

![6-[(4-methylphenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B8329997.png)



![N-[1-(hydroxymethyl)-2-oxo-2-phenylethyl]acetamide](/img/structure/B8330022.png)






